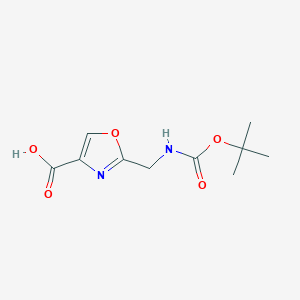

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid

Description

CAS Number: 182120-90-7

Molecular Formula: C₁₀H₁₄N₂O₅

Molecular Weight: 242.23 g/mol

This compound is a functionalized oxazole derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a carboxylic acid moiety at the 4-position of the oxazole ring. Its structure combines the stability of the Boc group with the reactivity of the carboxylic acid, making it a versatile intermediate in organic synthesis, particularly in peptide mimetics and heterocyclic chemistry . Analytical characterization methods such as NMR, LC-MS, and HPLC are employed to confirm its purity and structural integrity .

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUIDVVQFDMLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463426 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182120-90-7 | |

| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® reagent at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, such as the packed reactor containing manganese dioxide, has been reported to improve the safety and efficiency of the synthesis process .

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The compound’s methyl/ethyl esters undergo hydrolysis to regenerate the free carboxylic acid, a step critical for modifying solubility or reactivity in downstream applications .

- Procedure :

- Key Spectral Data :

Oxazole Ring Formation via Cyclization

The compound is synthesized via cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, forming the oxazole core .

- Mechanistic Pathway :

- Reaction Conditions :

- Regioselectivity :

Esterification and Functionalization

The carboxylic acid is esterified to enhance stability or facilitate further reactions (e.g., amide coupling) .

- Typical Procedure :

- Applications :

Stability and Decomposition

The Boc group and oxazole ring confer stability under standard conditions but decompose under harsh treatments:

- Boc Deprotection :

- Thermal Decomposition :

Table 1: Key Reaction Conditions and Yields

Table 2: Spectral Characterization of Reaction Products

| Reaction Product | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Free Carboxylic Acid | 12.5 (s, 1H, COOH) | 1705 (C=O) |

| Methyl Ester Derivative | 3.76 (s, 3H, OCH₃) | 1730 (ester C=O) |

| Deprotected Amine | 1.28 (d, 3H, CH₃), 5.30 (s, 1H, NH) | 1650 (amide C=O) |

Scientific Research Applications

Medicinal Chemistry

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its oxazole ring structure is known for conferring biological activity, making it a valuable intermediate in drug discovery.

Case Studies

- Antimicrobial Agents : Research has indicated that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, modifications of BOC-amino oxazole have been explored for their efficacy against various bacterial strains, demonstrating potential as new antibiotics .

Peptide Synthesis

The BOC group is commonly used in peptide synthesis as a protecting group for amino acids. This compound facilitates the selective protection of amines during the synthesis process, allowing for the construction of complex peptides with improved yields and purity.

Applications

- Solid-phase peptide synthesis (SPPS) : BOC-amino oxazole is incorporated into SPPS protocols, where it aids in the assembly of peptides by protecting the amino group until it is needed for coupling reactions .

Proteomics Research

In proteomics, this compound is utilized in the modification of proteins and peptides for mass spectrometry analysis. The ability to introduce specific functional groups allows researchers to study protein interactions and modifications.

Research Insights

- Labeling Techniques : The compound has been employed in labeling strategies to enhance the detection sensitivity of peptides during mass spectrometric analysis, thereby improving the understanding of protein dynamics in biological systems .

Chemical Synthesis

The compound's unique structure enables its use as a reagent in various organic synthesis reactions. Its reactivity can be exploited to create more complex molecular architectures.

Synthetic Applications

- Reagent for Functionalization : BOC-amino oxazole can be used to introduce functional groups into other molecules, enhancing their chemical properties and reactivity profiles .

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Structural and Functional Differences

The compound is compared to analogs with modifications in the oxazole ring substituents, Boc-protection patterns, and functional groups. Key examples include:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |

|---|---|---|---|---|---|

| 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid (Target) | 182120-90-7 | C₁₀H₁₄N₂O₅ | 242.23 | Boc-protected aminomethyl at C2; carboxylic acid at C4 | Carboxylic acid |

| 2-(2-((tert-Butoxycarbonyl)amino)ethyl)oxazole-4-carboxylic acid | 1216000-01-9 | C₁₁H₁₆N₂O₅ | 256.26 | Boc-protected aminoethyl at C2; carboxylic acid at C4 | Carboxylic acid |

| Methyl 2-(4-methoxybenzyl)oxazole-4-carboxylate | 852639-65-7 | C₁₃H₁₃NO₄ | 247.25 | 4-Methoxybenzyl at C2; methyl ester at C4 | Ester |

| (S)-2-(1-((tert-Butoxycarbonyl)amino)-2-methylpropyl)oxazole-4-carboxylate | N/A (Ref: 3i) | C₁₄H₂₁N₂O₅ | 297.33 | Boc-protected branched alkyl (2-methylpropyl) at C2; methyl ester at C4 | Ester |

Key Research Findings

Synthetic Accessibility: The target compound shares synthetic parallels with derivatives like 3i (from ), which are synthesized via flow-based oxidation of oxazolines using MnO₂ under controlled conditions (100°C, flow rate 60–100 μL/min). This method ensures high regioselectivity and scalability . Derivatives with ester groups (e.g., methyl ester in 3i) are often intermediates, later hydrolyzed to carboxylic acids for downstream applications .

Functional Group Impact: Carboxylic Acid vs. Ester: The target’s free carboxylic acid enhances water solubility and reactivity in coupling reactions (e.g., amide bond formation), whereas esters (e.g., 3i, 852639-65-7) are more lipophilic, favoring membrane permeability in biological assays . Substituent Bulk: The Boc-aminomethyl group in the target compound introduces less steric hindrance compared to branched analogs like 3i, which may hinder interactions in enzyme-binding pockets .

Stability and Handling :

- Boc-protected derivatives (e.g., target and 1216000-01-9 ) exhibit superior stability under acidic conditions compared to unprotected amines. However, prolonged storage of carboxylic acid derivatives may require anhydrous conditions to prevent decarboxylation .

Commercial Availability :

- The target compound and 1216000-01-9 are listed as discontinued or out of stock, highlighting challenges in procurement. Alternatives like 852639-65-7 (methoxybenzyl ester) remain accessible but lack the Boc-amine functionality critical for peptide synthesis .

Biological Activity

2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, with CAS number 182120-90-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₁₀H₁₄N₂O₅

- Molecular Weight : 242.23 g/mol

- Structural Characteristics : The compound features an oxazole ring, which is known for its biological activity, particularly in pharmaceuticals.

The biological activity of this compound can be attributed to its structural components that interact with various biological pathways. The oxazole moiety is particularly significant in influencing enzyme inhibition and modulation of biochemical pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit activity against histone deacetylases (HDACs), which are crucial in cancer progression. In a study involving azumamides (analogous compounds), it was found that certain derivatives demonstrated potent inhibition of HDAC1–3, 10, and 11 with IC50 values ranging from 14 to 67 nM, suggesting a potential role for this compound class in cancer therapy .

Enzyme Inhibition

The compound's structure suggests it may serve as an inhibitor for various enzymes. For instance, the presence of a carboxylic acid group has been linked to increased potency in enzyme inhibition compared to amide counterparts. This property could be explored further for therapeutic applications in diseases where enzyme regulation is critical .

Synthesis and Biological Evaluation

A significant study focused on the total synthesis and evaluation of azumamide analogs, including compounds structurally related to this compound). The study emphasized the importance of stereochemistry in determining the biological activity of these compounds .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Azumamide C | 14 | HDAC1 |

| Azumamide E | 67 | HDAC3 |

| Azumamide A | >200 | HDAC8 |

This table summarizes the potency of selected azumamides against specific HDAC isoforms, highlighting the potential for selective inhibition based on structural modifications.

Structural Modifications and Activity

Further investigations into structural modifications revealed that altering functional groups significantly impacts the biological activity of these compounds. For example, introducing a methyl group at specific positions was found to enhance inhibitory effects against certain HDAC isoforms by up to 350-fold compared to other isoforms .

Q & A

What are the optimal synthetic routes for preparing 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Focus : Synthesis methodology.

A common approach involves coupling tert-butoxycarbonyl (Boc)-protected amines with oxazole intermediates. For example, hydrogenation of Pd/C-catalyzed intermediates (e.g., oxazole derivatives) under inert atmospheres achieves high yields (~87%) . Key variables include solvent choice (EtOAc favored for solubility), catalyst loading (10% Pd/C), and reaction duration (overnight). Side reactions may arise from incomplete Boc deprotection or oxazole ring instability under acidic conditions .

How can researchers resolve contradictions in spectral data (e.g., NMR or crystallography) for this compound?

Advanced Research Focus : Analytical validation.

Discrepancies in structural assignments, such as misreported crystallographic data, require cross-verification with corrected datasets. For instance, a corrigendum for a related thiazolidine-carboxylic acid highlighted incomplete author lists and structural ambiguities, emphasizing the need to consult peer-reviewed errata . For NMR, compare chemical shifts with structurally analogous compounds, such as 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid (δ 1.4 ppm for Boc methyl groups) .

What strategies mitigate Boc-group instability during functionalization of the oxazole ring?

Advanced Research Focus : Protecting group compatibility.

The Boc group is susceptible to acidolysis, which conflicts with oxazole ring stability in acidic media. Methodological solutions include:

- Using mild deprotection agents (e.g., TFA in dichloromethane at 0°C).

- Incorporating steric hindrance via tert-butyl esters (e.g., as seen in tert-butoxycarbonylamino-methyl cyclohexanecarboxylic acid derivatives) to delay premature cleavage .

- Monitoring reaction progress via LC-MS to detect Boc degradation .

How does the carboxylic acid moiety influence the compound’s reactivity in peptide coupling reactions?

Basic Research Focus : Functional group reactivity.

The carboxylic acid at C4 of the oxazole ring facilitates activation via carbodiimides (e.g., CDI) or mixed anhydrides. However, competing side reactions (e.g., oxazole ring opening) may occur under prolonged coupling conditions. Pre-activation with CDI in anhydrous dioxane or THF improves efficiency, as demonstrated in diaryltriazole syntheses . For sterically hindered analogs, microwave-assisted coupling reduces reaction times .

What are the challenges in characterizing tert-butoxycarbonyl-protected intermediates via HPLC or mass spectrometry?

Advanced Research Focus : Analytical challenges.

Boc-protected intermediates often exhibit poor ionization in ESI-MS due to their hydrophobicity. Solutions:

- Use APCI (atmospheric-pressure chemical ionization) for better detection.

- Derivatize with ion-pairing agents (e.g., TFA) to enhance signal intensity.

- For HPLC, employ C18 columns with gradients of acetonitrile/water (0.1% formic acid) to resolve Boc-related byproducts .

How can researchers design stable analogs of this compound for biological assays?

Advanced Research Focus : Structure-activity relationship (SAR) optimization.

Key modifications include:

- Replacing the oxazole ring with thiazole or isoxazole to enhance metabolic stability (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) .

- Introducing electron-withdrawing groups (e.g., fluorine) at the oxazole C5 position to reduce ring oxidation .

- Validating stability in PBS (pH 7.4) and liver microsomes to prioritize analogs .

What are the best practices for storing this compound to prevent degradation?

Basic Research Focus : Stability protocols.

Store at –20°C under inert gas (argon or nitrogen) to minimize hydrolysis of the Boc group. Lyophilized forms are more stable than solutions; avoid DMSO for long-term storage due to hygroscopicity. Stability data for related compounds (e.g., 4-aminobutyric acid derivatives) suggest <5% degradation over 6 months under optimal conditions .

How do steric and electronic effects impact the compound’s solubility in aqueous buffers?

Advanced Research Focus : Physicochemical profiling.

The Boc group increases hydrophobicity, reducing aqueous solubility. Strategies to improve solubility:

- Synthesize sodium or potassium salts of the carboxylic acid (e.g., as in 2-methyl-4-pentenoic acid derivatives) .

- Use co-solvents (e.g., 10% DMSO in PBS) without compromising Boc integrity .

- Calculate logP values (e.g., using MarvinSketch) to predict solubility trends .

What computational methods are effective for modeling the conformational flexibility of this compound?

Advanced Research Focus : Computational chemistry.

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts low-energy conformers of the oxazole-Boc system. Molecular dynamics simulations (AMBER force field) reveal torsional flexibility in the aminomethyl linker, which affects binding to biological targets . Compare with crystallographic data from corrected structural reports to validate models .

How can researchers troubleshoot low yields in the final hydrolysis step of Boc-protected precursors?

Basic Research Focus : Reaction optimization.

Low yields during hydrolysis often stem from incomplete Boc removal or side reactions. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.